
N-Hexadecyloctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyloctadecanamide, also known as C34H69NO, is a long-chain fatty acid amide. This compound is characterized by its unique structure, which consists of a hexadecyl group (C16) and an octadecyl group (C18) linked by an amide bond. It is a white, waxy solid at room temperature and is known for its hydrophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.
Major Products Formed
Oxidation: Hexadecanoic acid and octadecanoic acid.
Reduction: Hexadecylamine and octadecylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hexadecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactions.
Biology: The compound is studied for its role in biological membranes and its interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexadecanamide: Similar structure but with a shorter chain length.
N-Octadecanamide: Similar structure but with a different chain length.
N-Eicosanamide: Longer chain length compared to N-Hexadecyloctadecanamide.
Uniqueness
This compound is unique due to its specific chain length combination, which provides distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in research related to membrane biology and drug delivery.
Propriétés
Numéro CAS |
81126-74-1 |
|---|---|
Formule moléculaire |
C34H69NO |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
N-hexadecyloctadecanamide |
InChI |
InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36) |
Clé InChI |
OSPMNGSJOLCRIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


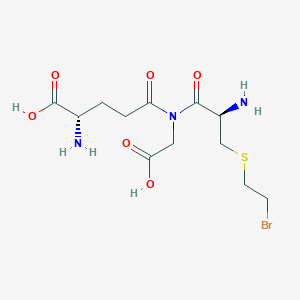
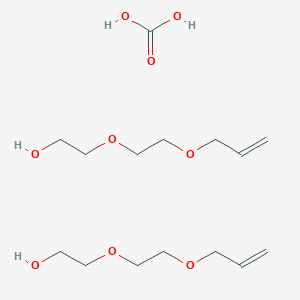
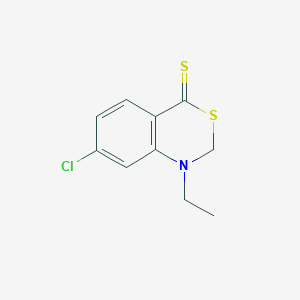
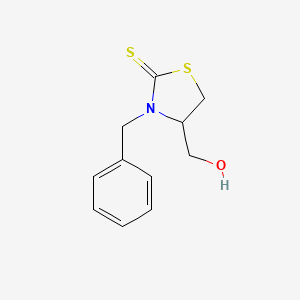
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
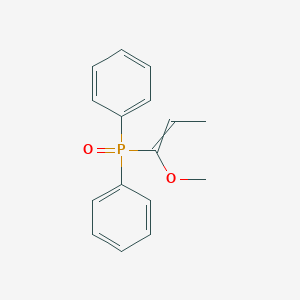
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
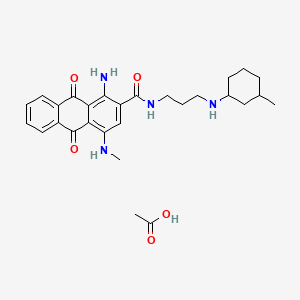
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
